5-Cyclopentylthiophene-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-Cyclopentylthiophene-3-carbaldehyde, has been a topic of interest in recent years . The synthesis of these derivatives often involves heterocyclization of various substrates .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives, including this compound, are essential heterocyclic compounds and show a variety of properties and applications .
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been extensively studied . For instance, the reaction of benzo[b]thiophene-3-carbaldehyde with acetophenone in the presence of ethanol as solvent and potassium hydroxide as catalyst yielded chalcones .
Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Quinoline Ring Systems : Compounds like 5-Cyclopentylthiophene-3-carbaldehyde are used in the synthesis of quinoline ring systems and in constructing fused or binary quinoline-cored heterocyclic systems. This research area explores the biological evaluation and synthetic applications of these compounds (Hamama et al., 2018).
Photochemical Synthesis : Thiophene-2-carbaldehyde derivatives are involved in photochemical synthesis, producing various phenyl derivatives. This process illustrates the reactivity and potential applications of these compounds in developing new chemical entities (Antonioletti et al., 1986).
Samarium Diiodide Promoted Coupling : Research demonstrates the use of samarium diiodide in the coupling of thiophenecarbaldehydes, which adds to the understanding of their chemical behavior and potential in synthetic chemistry (Yang & Fang, 1995).
Biological and Sensor Applications
- Fluorescent Sensor for Ferric Ion : A study on 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) revealed its strong quenching effect on Fe3+ ion fluorescence, suggesting potential applications in sensing and detection technologies (Zhang et al., 2016).
Material Science and Electronics
Novel Organic Compound for Fullerene Electronics : A study presented the derivatization of fullerene with a compound related to this compound, showing potential in modulating electronic properties for photovoltaic applications (John et al., 2017).
Optical Properties in Synthesized Compounds : Research on 4,5-dihydrothieno[3,2-c]quinoline-2-carbaldehydes, derived from similar compounds, demonstrated their potential application as invisible ink dyes due to their fluorescence properties and high quantum yields (Bogza et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, 5-CYCLOPENTYLTHIOPHENE-2-CARBALDEHYDE, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .
Future Directions
properties
IUPAC Name |
5-cyclopentylthiophene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-6-8-5-10(12-7-8)9-3-1-2-4-9/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXVQLRVBQLRHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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